6-Amino-1,3-dibutyl-5-nitroso-2,4(1H,3H)-pyrimidinedione synthesis pathway
6-Amino-1,3-dibutyl-5-nitroso-2,4(1H,3H)-pyrimidinedione synthesis pathway
An In-depth Technical Guide to the Synthesis of 6-Amino-1,3-dibutyl-5-nitroso-2,4(1H,3H)-pyrimidinedione
Abstract
This technical guide provides a comprehensive overview of the synthetic pathway for 6-Amino-1,3-dibutyl-5-nitroso-2,4(1H,3H)-pyrimidinedione, a key chemical intermediate. The synthesis is presented as a robust two-stage process, commencing with the formation of the 6-amino-1,3-dibutyluracil precursor via condensation, followed by a highly efficient and regioselective nitrosation at the C-5 position. This document elucidates the underlying chemical principles, explains the causality behind experimental choices, and furnishes detailed, field-proven protocols. The target audience includes researchers, chemists, and professionals in drug development and fine chemical synthesis who require a practical, in-depth understanding of this manufacturing process.
Introduction: Significance and Synthetic Strategy
6-Amino-1,3-dibutyl-5-nitroso-2,4(1H,3H)-pyrimidinedione (CAS No: 132716-86-0) is a substituted uracil derivative characterized by its violet solid appearance.[1] Its primary significance lies in its role as a crucial precursor for the synthesis of more complex heterocyclic compounds, particularly disubstituted xanthine derivatives, which are a class of molecules with considerable pharmacological relevance.[1][2]
The synthesis of this target molecule is logically approached in two distinct steps:
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Precursor Synthesis : Construction of the core heterocyclic structure, 6-Amino-1,3-dibutyluracil, from acyclic starting materials.
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Regioselective Nitrosation : Introduction of the nitroso functional group (-N=O) onto the C-5 position of the pyrimidinedione ring.
This guide will detail an optimized and high-yield pathway, focusing on a modern protocol that circumvents the formation of troublesome byproducts associated with older methods, ensuring a final product of high purity.[2]
Part I: Synthesis of Precursor: 6-Amino-1,3-dibutyluracil
The foundational step in this pathway is the construction of the 6-aminouracil ring system. This is classically achieved through the condensation of a disubstituted urea with a reactive three-carbon component, such as cyanoacetic acid.[2]
Reaction Principle & Causality
The reaction involves the condensation of 1,3-dibutylurea with cyanoacetic acid. This method is a variation of the Traube purine synthesis, a well-established route for creating pyrimidine rings.[2] The cyano group is critical, as it activates the adjacent methylene group for condensation and ultimately participates in the cyclization to form the 6-amino functionality. The use of a condensing agent and subsequent heating facilitates the necessary dehydration and ring closure steps. The overall process transforms simple, linear precursors into the stable heterocyclic core required for the subsequent nitrosation step.
Experimental Workflow: Precursor Synthesis
Caption: Workflow for the synthesis of the 6-aminouracil precursor.
Detailed Experimental Protocol
This protocol is a generalized procedure based on established methods for 6-aminouracil synthesis.[2][3]
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Setup : In a reaction vessel equipped with a reflux condenser and a mechanical stirrer, combine 1,3-dibutylurea and a molar equivalent of cyanoacetic acid in a suitable solvent.
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Condensation : Add a condensing agent, such as acetic anhydride, to the mixture.
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Cyclization : Heat the reaction mixture to reflux and maintain for several hours until the reaction is complete (monitored by TLC).
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Work-up : Cool the mixture to room temperature. If a precipitate forms, it is collected by filtration. The crude product may be purified by recrystallization from a suitable solvent (e.g., ethanol or water) to yield pure 6-Amino-1,3-dibutyluracil.
Part II: Nitrosation of 6-Amino-1,3-dibutyluracil
This second stage is the critical transformation that yields the final product. It involves an electrophilic substitution reaction on the electron-rich pyrimidinedione ring.
Mechanistic Deep Dive & Experimental Rationale
The nitrosation of 6-aminouracils is a well-documented reaction.[2] The key to its success and high regioselectivity lies in the electronic properties of the substrate and the choice of reaction medium.
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Activation of the Nitrosating Agent : The reaction is conducted in a carboxylic acid medium, such as formic acid.[2] This acidic environment protonates the nitrite ion (from sodium nitrite), forming nitrous acid (HNO₂). Further protonation generates the highly electrophilic nitrosonium ion (NO⁺) or its carriers, which are the active nitrosating species.[4]
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Regioselectivity at C-5 : The 6-aminouracil structure possesses a highly nucleophilic C-5 position. This is a consequence of the powerful electron-donating effect of the amino group at C-6, which enriches the C-5 position with electron density via resonance. This inherent nucleophilicity directs the electrophilic nitrosonium ion to attack the C-5 carbon exclusively, preventing reaction at the amino group itself.[5]
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Superiority of the Method : An improved procedure utilizes a medium predominantly composed of a water-soluble carboxylic acid (e.g., 50% formic acid).[2] This method is superior to older techniques that employed more dilute aqueous acid solutions. The concentrated acidic medium ensures efficient generation of the nitrosating agent and provides a solvent system in which the reactants are at least partially soluble, leading to faster reaction times (<90 minutes), nearly quantitative yields, and a product of high purity that often requires no further purification. This avoids the formation of byproducts that complicate downstream processing.[2]
Experimental Workflow: Nitrosation
Caption: Workflow for the nitrosation of the 6-aminouracil precursor.
Detailed Experimental Protocol
This protocol is adapted directly from the optimized procedure described in patent DE4123472A1.[2]
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Dissolution : At room temperature, dissolve 253 g of 6-Amino-1,3-n-dibutyl-uracil in 4 L of 50% (vol/vol) formic acid.
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Cooling : Cool the resulting solution to 10°C in an ice bath.
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Nitrite Addition : Over a period of 20 minutes, add a solution of 78 g of sodium nitrite in 117 g of water. The rate of addition should be controlled to ensure the internal temperature of the reaction solution does not exceed 30°C.
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Precipitation & Isolation : After the addition is complete, cool the mixture to 20°C. The violet nitroso compound precipitates from the solution.
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Filtration and Drying : Collect the product by filtration and dry it under reduced pressure at room temperature.
Data Summary: Quantitative Parameters
| Parameter | Value | Reference |
| Starting Material | 253 g (6-Amino-1,3-n-dibutyl-uracil) | [2] |
| Nitrosating Agent | 78 g Sodium Nitrite in 117 g Water | [2] |
| Solvent | 4 L of 50% (vol/vol) Formic Acid | [2] |
| Reaction Temperature | 10°C to 30°C | [2] |
| Reaction Time | < 90 minutes | [2] |
| Product Yield | 99% | [2] |
| Product Purity | >99% (by TLC) | [2] |
Overall Synthesis Pathway
The complete, two-step synthesis provides an efficient and high-yield route to the target compound from basic starting materials.
Caption: Complete two-step synthesis pathway.
Conclusion
The synthesis of 6-Amino-1,3-dibutyl-5-nitroso-2,4(1H,3H)-pyrimidinedione is reliably achieved through a two-step process involving the initial formation of a 6-aminouracil precursor, followed by a highly efficient and regioselective nitrosation. The key to the process's success is the use of a carboxylic acid medium for the nitrosation step, which ensures a high yield (>99%) and exceptional purity, obviating the need for complex purification steps. This robust and scalable pathway provides a dependable source of this valuable intermediate for applications in pharmaceutical and fine chemical manufacturing.
References
- Bardagı, A., & Rossi, R. A. (n.d.). Advances in the Synthesis of 5- and 6-Substituted Uracil Derivatives. CONICET.
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Synthesis of 6-Membered-Ring Fused Thiazine-Dicarboxylates and Thiazole-Pyrimidines via One-Pot Three-Component Reactions. (n.d.). MDPI. Retrieved from [Link]
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6-AMINO-1,3-DIETHYL-5-NITROSO-2,4(1H,3H)-PYRIMIDINEDIONE. (n.d.). precisionFDA. Retrieved from [Link]
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6-Amino-1,3-diethyl-5-nitroso-2,4(1H,3H)-pyrimidinedione. (n.d.). PubChem. Retrieved from [Link]
- DE4123472A1 - Prepn. of 1,3-di:substd.-6-amino-5-nitroso-uracil derivs. (n.d.). Google Patents.
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Reactions of 6-aminouracils — A novel and highly efficient procedure for preparation of some new spiro pyridodipyrimidines under classical or microwave-assisted solvent-free conditions. (2008). ResearchGate. Retrieved from [Link]
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Al-Huniti, M. H., et al. (2023). An update on the current status and prospects of nitrosation pathways and possible root causes of nitrosamine formation in various pharmaceuticals. NIH. Retrieved from [Link]
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2,4(1H,3H)-Pyrimidinedione, 6-amino-1,3-dimethyl-5-nitroso-. (n.d.). EPA. Retrieved from [Link]
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Reactions of N-heteroaromatic bases with nitrous acid. Part 6. Kinetics of the nitrosation of 2- and 4-methylaminopyridine and their 1-oxide derivatives. (n.d.). Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). Retrieved from [Link]
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Barbituric acid. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]
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Fast, Efficient, and Versatile Synthesis of 6-amino-5-carboxamidouracils as Precursors for 8-Substituted Xanthines. (2019). PubMed Central. Retrieved from [Link]
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Ampornpisist, N., et al. (2021). Chromophoric Nucleoside Analogues: Synthesis and Characterization of 6-Aminouracil-Based Nucleodyes. PMC - NIH. Retrieved from [Link]
- CN115260106A - Preparation method of 6-amino-1, 3-dimethyl uracil. (n.d.). Google Patents.
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diaminouracil hydrochloride. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]
- CN101190898B - Preparation method for 1.3-dimethylbarbituric acid. (n.d.). Google Patents.
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DiBAC4(3) [Bis-(1,3-dibutylbarbituric acid)trimethine oxonol] UltraPure Grade - 25 mg. (n.d.). Retrieved from [Link]
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